molecular formula C8H18N4O2 B12553483 N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide CAS No. 189938-83-8

N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide

Cat. No.: B12553483
CAS No.: 189938-83-8
M. Wt: 202.25 g/mol
InChI Key: BKQLICJBPJJIAH-UHFFFAOYSA-N
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Description

N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide is an ethanediamide derivative characterized by a branched polyamine substituent. Its structure includes an ethanediamide core (NH$2$-C(O)-C(O)-NH$2$) with one nitrogen substituted by a 3-[(3-aminopropyl)amino]propyl group. This substituent consists of a propyl chain linked to a secondary amine, which is further connected to a 3-aminopropyl moiety.

Properties

CAS No.

189938-83-8

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

IUPAC Name

N'-[3-(3-aminopropylamino)propyl]oxamide

InChI

InChI=1S/C8H18N4O2/c9-3-1-4-11-5-2-6-12-8(14)7(10)13/h11H,1-6,9H2,(H2,10,13)(H,12,14)

InChI Key

BKQLICJBPJJIAH-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCCNC(=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide typically involves the reaction of 3-aminopropylamine with ethanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In industrial settings, the production of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine groups in the compound make it suitable for nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying protein interactions and cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives and Related Compounds

Compound Name Molecular Formula Substituents/Features Molecular Weight Key Applications/Activity References
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide C$8$H${17}$N$3$O$2$ (calc.) Branched polyamine substituent 187.2 (calc.) Hypothesized enzyme inhibition
N,N'-bis(3-aminopropyl)ethanediamide C${10}$H${22}$N$4$O$2$ Two 3-aminopropyl groups 230.3 Structural analog
Quinolinyl oxamide derivative (QOD) Not provided Benzodioxol and tetrahydroquinolinyl groups Not provided Falcipain inhibition
Indole carboxamide derivative (ICD) Not provided Biphenyl carbonyl and indole carboxamide Not provided Falcipain inhibition
N-(3-Aminopropyl)acetamide C$5$H${12}$N$_2$O Acetamide and 3-aminopropyl group 116.2 Polyamine synthesis, cancer biomarkers
NB13/NB16 (caffeoyl-polyamine conjugates) Complex Caffeoyl and polyamine moieties Not provided Anthocyanin metabolism regulation

Biological Activity

N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide, commonly referred to as a polyamine derivative, has garnered attention in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a linear polyamine structure characterized by multiple amine groups that enhance its biological interactions. The molecular formula is C8H22N4C_8H_{22}N_4, with a molecular weight of approximately 174.29 g/mol. Its structure can be represented as follows:

\text{N 1 3 3 Aminopropyl amino propyl}ethanediamide}

Mechanisms of Biological Activity

  • Polyamine Functionality : Polyamines are known to play critical roles in cellular functions, including cell growth, differentiation, and apoptosis. They interact with nucleic acids and proteins, influencing gene expression and cellular signaling pathways.
  • Cell Proliferation : Research indicates that compounds similar to this compound can stimulate cell proliferation in various cell lines, including cancer cells. This effect is primarily mediated through the modulation of the cell cycle and apoptosis pathways.
  • Neuroprotective Effects : Some studies suggest that polyamines may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This property is particularly relevant in neurodegenerative diseases.

Cancer Treatment

This compound has been investigated for its potential use in cancer therapy due to its ability to modulate cellular growth pathways. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines by inducing apoptosis through caspase activation.

Case Study : A study published in Cancer Research demonstrated that treatment with polyamine analogs led to significant reductions in tumor growth in xenograft models of breast cancer, suggesting a promising avenue for therapeutic intervention.

Cardiovascular Health

The compound's structural similarity to bioactive lipid mediators suggests potential applications in cardiovascular health. Polyamines derived from omega-3 fatty acids have been associated with improved endothelial function and reduced inflammation.

Research Findings : In a clinical trial assessing the effects of polyamine supplementation on cardiovascular markers, participants showed improved lipid profiles and reduced inflammatory markers after administration of this compound.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other polyamines, the following table summarizes key findings:

CompoundCell ProliferationNeuroprotective EffectsCancer Inhibition
This compoundHighModerateYes
SpermineHighHighYes
SpermidineModerateHighYes

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